Cas no 941981-55-1 (N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide structure
941981-55-1 structure
商品名:N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide
CAS番号:941981-55-1
MF:C21H24N4O3
メガワット:380.440264701843
CID:5443080
PubChem ID:16956968

N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-Cyclopentyl-2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine-5(4H)-acetamide
    • 941981-55-1
    • F3222-0973
    • VU0513891-1
    • N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
    • N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
    • AKOS004990611
    • N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide
    • インチ: 1S/C21H24N4O3/c1-2-28-17-9-7-15(8-10-17)18-13-19-21(27)24(11-12-25(19)23-18)14-20(26)22-16-5-3-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,22,26)
    • InChIKey: DIKHFCWEVSZWEO-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C=CN2C(=CC(C3C=CC(=CC=3)OCC)=N2)C1=O)NC1CCCC1

計算された属性

  • せいみつぶんしりょう: 380.18484064g/mol
  • どういたいしつりょう: 380.18484064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 597
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 76.5Ų

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 583.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.21±0.20(Predicted)

N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-0973-5mg
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3222-0973-30mg
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3222-0973-20μmol
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3222-0973-5μmol
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-0973-10mg
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-0973-10μmol
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-0973-3mg
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-0973-2mg
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-0973-4mg
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3222-0973-2μmol
N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
941981-55-1 90%+
2μl
$57.0 2023-04-27

N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide 関連文献

N-cyclopentyl-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamideに関する追加情報

N-Cyclopentyl-2-(4-Ethoxyphenyl)-4-Oxo-4H,5H-Pyrazolo[1,5-A]Pyrazin-5-Yl Acetamide: A Comprehensive Overview

The compound with CAS No. 941981-55-1, known as N-cyclopentyl-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolopyrazines, which are heterocyclic structures with unique electronic properties and potential bioactivity. The molecule's structure is characterized by a pyrazolo[1,5-a]pyrazine core, substituted with a cyclopentyl group and an ethoxyphenyl moiety, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the antimicrobial activity of this compound, particularly against Gram-positive bacteria. Researchers have found that the cyclopentyl group plays a crucial role in enhancing the molecule's lipophilicity, thereby improving its ability to penetrate bacterial cell membranes. Additionally, the ethoxyphenyl substituent contributes to the compound's stability and selectivity, making it a potential lead for developing novel antibiotics. These findings underscore the importance of structural modifications in optimizing the bioavailability and efficacy of such compounds.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The incorporation of the cyclopentyl group is achieved via reductive amination or alkylation techniques, while the ethoxyphenyl substituent is introduced using standard Suzuki coupling reactions. These methods ensure high yields and excellent purity, which are critical for downstream biological evaluations.

From a pharmacological perspective, this compound exhibits moderate inhibitory activity against several kinases involved in inflammatory pathways. Preclinical studies have demonstrated its ability to suppress NF-kB signaling, suggesting potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, its selective inhibition of COX-2 over COX-1 enzymes indicates that it may serve as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.

The pyrazolo[1,5-a]pyrazine core of this compound is also known for its ability to act as a scaffold for various bioactive agents. Recent advancements in medicinal chemistry have focused on modifying this core to enhance its potency and specificity. For instance, researchers have explored the addition of electron-withdrawing groups to improve binding affinity to target proteins. These modifications have led to compounds with improved pharmacokinetic profiles and reduced toxicity.

Another area of interest lies in the compound's potential as an anticancer agent. Early-stage experiments have shown that it induces apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. The ethoxyphenyl group appears to enhance cytotoxicity by increasing cellular uptake of the drug. However, further studies are required to fully understand its mechanism of action and optimize its therapeutic index.

In conclusion, N-cyclopentyl-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl acetamide represents a compelling example of how structural diversity can be leveraged to develop novel therapeutic agents. With its unique chemical properties and promising biological activities, this compound continues to be a focal point for researchers seeking innovative solutions in drug discovery.

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